molecular formula C7H14O5 B150941 Methyl 3,3,3-trimethoxypropanoate CAS No. 133871-52-0

Methyl 3,3,3-trimethoxypropanoate

Cat. No. B150941
M. Wt: 178.18 g/mol
InChI Key: VSDRPRFMFHTAAU-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trimethoxypropanoate is a chemical compound that can be synthesized from various precursors and is used in different chemical reactions. While the provided papers do not directly discuss methyl 3,3,3-trimethoxypropanoate, they do provide insights into related compounds and methodologies that could be relevant for its synthesis and characterization.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful control of reaction conditions. For instance, the synthesis of 3,3,3-Trimethoxypropanenitrile, a compound with a similar structure, was achieved through a two-step reaction using malononitrile as a raw material, with the product reaching a purity of 98.08% . This suggests that a similar approach could potentially be applied to synthesize methyl 3,3,3-trimethoxypropanoate.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 3,3,3-trimethoxypropanoate has been determined using various techniques such as electron diffraction, as seen in the study of trimethyl(methylene)phosphorane . X-ray diffraction and DFT calculations have also been used to determine the structure of methyl 3-(trimethylammonium)benzoate iodide . These methods could be employed to analyze the molecular structure of methyl 3,3,3-trimethoxypropanoate.

Chemical Reactions Analysis

Compounds with trimethylsilyl groups, such as methyl (trimethylsilylmethyl)acetylenecarboxylate, have been shown to react with nitrile oxides to yield cycloadducts, isoxazoles . Additionally, the trimethylenemethane radical cation generated from methylenecyclopropanone thioacetal has broad reactivities toward various olefins . These studies indicate the potential reactivity of methyl 3,3,3-trimethoxypropanoate in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized in detail. For example, the solubility of CO2 in 1,2,3-Trimethoxypropane, a glycerol-derived solvent, was examined along with its density, viscosity, and vapor pressure . Such properties are crucial for understanding the behavior of methyl 3,3,3-trimethoxypropanoate in different environments and could guide its applications in various fields.

Scientific Research Applications

Applications in Synthesis and Material Science

1. Synthesis and Characterization Methyl 3,3,3-trimethoxypropanoate has been synthesized through a two-step reaction involving malononitrile, achieving a product purity of 98.08%. Techniques like gas chromatography, GC-MS, IR, and 1HNMR have been utilized for product characterization, indicating its potential in organic synthesis and chemical analysis (Chen Xue-xi, 2012).

2. High-Voltage Battery Performance Enhancement Research indicates that alkyl 3,3,3-trifluoropropanoate derivatives, including methyl 3,3,3-trifluoropropanoate, can significantly enhance the high-voltage performance of LiNi1/3Co1/3Mn1/3O2/graphite lithium-ion batteries. This is achieved by forming a thinner cathode/electrolyte interfacial film, reducing interfacial resistance at high voltage, thereby improving the battery's cycling performance (X. Zheng et al., 2017).

3. Material Synthesis and Catalysis Methyl 3,3,3-trimethoxypropanoate and its derivatives find applications in material synthesis, particularly in the creation of polyanionic ligand platforms for methyl- and dimethylaluminum arrays. These platforms play a crucial role in the polymerization of olefins, highlighting its significance in chemical and materials synthesis (Philip I. Richards et al., 2019).

4. Surface Modification and Analytical Chemistry Surface confined ionic liquid derivatives of methyl 3,3,3-trimethoxypropanoate have been synthesized and employed as stationary phases for High-Performance Liquid Chromatography (HPLC), showcasing its utility in analytical chemistry and material sciences (Qian Wang et al., 2006).

Applications in Energy Storage

5. Redox Flow Batteries Substituted trimethylenecyclopropane dianions, a class of hexasubstituted [3]radialenes which include methyl 3,3,3-trimethoxypropanoate derivatives, are being explored as active species in redox flow batteries. Their stability, reversible electrochemistry, and tailorable synthesis make them promising candidates for aqueous organic catholytes in these energy storage systems (Nicholas Turner et al., 2020).

Safety And Hazards

“Methyl 3,3,3-trimethoxypropanoate” is associated with several hazard statements including H227, H315, H319, and H335 . Precautionary measures include avoiding breathing vapours, mist, or gas, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

methyl 3,3,3-trimethoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O5/c1-9-6(8)5-7(10-2,11-3)12-4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDRPRFMFHTAAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564776
Record name Methyl 3,3,3-trimethoxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,3,3-trimethoxypropanoate

CAS RN

133871-52-0
Record name Methyl 3,3,3-trimethoxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3,3,3-trimethoxypropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M MITSUKUCHI, J NAKAGAMI, T IKEMOTO… - Chemical and …, 1989 - jstage.jst.go.jp
A series of 17-succinyl derivatives of four corticosteroids was prepared. They were tested for vasoconstrictive activity in humans, using 9a-fluoro-11 f, 21-dihydroxy-16f-methyl-17z-…
Number of citations: 7 www.jstage.jst.go.jp

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